Acriflavine (hydrochloride)
Overview
Description
Acriflavine (hydrochloride) is a topical antiseptic that appears as an orange or brown powder. It is derived from acridine and is known for its staining properties, which can irritate the skin and eyes. Developed in 1912 by Paul Ehrlich, it was initially used during World War I to treat sleeping sickness and as a topical antiseptic .
Mechanism of Action
- Acriflavine primarily targets high molecular weight RNA . It is used in biochemistry for fluorescently labeling RNA molecules .
- Additionally, in an animal model, acriflavine has been shown to inhibit HIF-1 (hypoxia-inducible factor 1) . HIF-1 is a heterodimeric transcription factor that responds to low oxygen levels (hypoxia) and plays a role in cancer progression .
- Acriflavine prevents dimerization of HIF-1, thereby interfering with its function in promoting blood vessel growth to supply tumors with blood. It also affects glucose uptake and utilization .
Target of Action:
Mode of Action:
Pharmacokinetics (ADME):
- Acriflavine can be absorbed through the skin or mucous membranes. It distributes throughout the body, including affected tissues. Metabolism occurs in the liver. Elimination primarily occurs via urine. The hydrochloride form is more irritating than the neutral form, affecting local bioavailability .
Action Environment:
- Stability and efficacy of acriflavine may vary based on factors such as pH, temperature, and light exposure. Acriflavine is used as a topical antiseptic for infected wounds and skin disinfection .
Biochemical Analysis
Biochemical Properties
Acriflavine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It is known to intercalate with DNA, which allows it to inhibit the replication of certain viruses and bacteria . Acriflavine hydrochloride interacts with enzymes such as topoisomerases I and II, which are involved in DNA replication and transcription . Additionally, it has been shown to inhibit the activity of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that regulates the response to low oxygen levels in cells .
Cellular Effects
Acriflavine hydrochloride has profound effects on various types of cells and cellular processes. It has been shown to inhibit the replication of SARS-CoV-2 by blocking the papain-like protease (PLpro) enzyme, which is essential for viral replication . In cancer cells, acriflavine hydrochloride disrupts glucose metabolism and suppresses protective pathways regulated by HIF-1α, leading to cell death . It also affects cell signaling pathways, gene expression, and cellular metabolism by interfering with the function of key enzymes and transcription factors .
Molecular Mechanism
The molecular mechanism of acriflavine hydrochloride involves its ability to bind to DNA and inhibit the activity of various enzymes. By intercalating with DNA, acriflavine hydrochloride prevents the replication and transcription of genetic material, thereby inhibiting the growth of viruses and bacteria . It also inhibits the activity of HIF-1α by preventing its dimerization, which is necessary for its function as a transcription factor . Additionally, acriflavine hydrochloride has been shown to inhibit the activity of topoisomerases I and II, further disrupting DNA replication and transcription .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of acriflavine hydrochloride can change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature . Over time, acriflavine hydrochloride may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that acriflavine hydrochloride can have lasting effects on cellular function, including sustained inhibition of viral replication and disruption of cellular metabolism .
Dosage Effects in Animal Models
The effects of acriflavine hydrochloride vary with different dosages in animal models. At low doses, it has been shown to effectively inhibit the growth of bacteria and viruses without causing significant toxicity . At higher doses, acriflavine hydrochloride can cause adverse effects, including irritation and toxicity . Studies have demonstrated that there is a threshold dose above which the compound becomes harmful, highlighting the importance of careful dosage management in therapeutic applications .
Metabolic Pathways
Acriflavine hydrochloride is involved in various metabolic pathways, particularly those related to glucose metabolism. It has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1), a key enzyme in the regulation of glucose metabolism . By disrupting the function of PDK1, acriflavine hydrochloride affects the metabolic flux and levels of metabolites, leading to altered cellular energy production and metabolism .
Transport and Distribution
Within cells and tissues, acriflavine hydrochloride is transported and distributed through various mechanisms. It can bind to nucleic acids and proteins, facilitating its transport to different cellular compartments . The compound’s distribution is influenced by its ability to form non-covalent interactions with biomolecules, allowing it to accumulate in specific tissues and cells . Acriflavine hydrochloride’s localization and accumulation are also affected by factors such as pH and the presence of transporters .
Subcellular Localization
Acriflavine hydrochloride is primarily localized in the nuclei of cells, where it exerts its effects on DNA and transcription factors . The compound’s subcellular localization is directed by its ability to bind to nucleic acids and proteins, as well as by post-translational modifications that target it to specific compartments . Acriflavine hydrochloride’s activity and function are closely linked to its localization within the cell, as it needs to be in proximity to its molecular targets to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acriflavine (hydrochloride) is synthesized from acridine. The process involves the nitration of acridine to form 3,6-dinitroacridine, followed by reduction to 3,6-diaminoacridine. This compound is then methylated to produce acriflavine. The hydrochloride form is obtained by treating acriflavine with hydrochloric acid .
Industrial Production Methods: In industrial settings, acriflavine (hydrochloride) is purified by dissolving it in water, shaking with freshly precipitated and washed silver oxide, and allowing the mixture to stand overnight at 0°C. The mixture is then filtered, and the pH of the filtrate is adjusted to 7.0 with hydrochloric acid before evaporating to dryness .
Chemical Reactions Analysis
Types of Reactions: Acriflavine (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: It can be reduced to form diamino derivatives.
Substitution: It can undergo substitution reactions, particularly at the amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of acriflavine.
Reduction: Diamino derivatives.
Substitution: Various substituted acriflavine compounds.
Scientific Research Applications
Acriflavine (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for analyzing pharmaceutical and biological compounds.
Biology: Utilized in confocal laser endomicroscopy to check the crypt structure in mucosa.
Medicine: Investigated for its potential to fight antibiotic-resistant bacteria and as an antimalarial drug.
Industry: Employed in the treatment of external fungal infections in aquarium fish.
Comparison with Similar Compounds
Proflavine: Another acridine derivative used as an antiseptic.
Amsacrine: An acridine derivative used as an anticancer agent.
Quinacrine: An acridine derivative used as an antimalarial and anti-inflammatory agent.
Uniqueness of Acriflavine (Hydrochloride): Acriflavine (hydrochloride) is unique due to its broad spectrum of biological activities, including antibacterial, antiviral, antimalarial, and antifungal properties. Its ability to intercalate into DNA and inhibit HIF-1α sets it apart from other similar compounds .
Properties
IUPAC Name |
acridine-3,6-diamine;10-methylacridin-10-ium-3,6-diamine;chloride;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3.C13H11N3.4ClH/c1-17-13-7-11(15)4-2-9(13)6-10-3-5-12(16)8-14(10)17;14-10-3-1-8-5-9-2-4-11(15)7-13(9)16-12(8)6-10;;;;/h2-8H,1H3,(H3,15,16);1-7H,14-15H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXAJKFSYJFBIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N.C1=CC(=CC2=NC3=C(C=CC(=C3)N)C=C21)N.Cl.Cl.Cl.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28Cl4N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69235-50-3 | |
Record name | Acriflavine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Reaction mass of 3,6-diaminoacridine hydrochloride and 837-73-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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